3,4-dimethoxy-N-(naphthalen-1-yl)benzamide

Transglutaminase 2 (TG2) Structure-Activity Relationship (SAR) Cancer Research

In medicinal chemistry, regioisomeric substitution can derail SAR campaigns. 3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide is the 1-naphthyl regioisomer with validated purity, enabling consistent synthesis of the transglutaminase 2 (TG2) inhibitor BJJF078. • Regioisomerically pure 1-naphthyl form-distinct from 2-naphthyl with known crystal structure (dihedral 86.63°) for reliable π-stacking. • Core scaffold for BJJF078 (human TG2 IC50 41 nM), applicable in MS, cancer, fibrosis research. • Analytical reference standard with verified 1H NMR and GC-MS spectra, ensuring identity and supply chain integrity.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
Cat. No. B5648715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(naphthalen-1-yl)benzamide
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)OC
InChIInChI=1S/C19H17NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,21)
InChIKeySERMHEBPCSCENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide Overview


3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide (CAS 339244-60-9, MW 307.3 g/mol) is a fully synthetic, substituted benzamide . It features a 3,4-dimethoxy substitution pattern on the benzoyl ring and a naphthalen-1-yl group on the amide nitrogen, giving it specific electronic and steric properties distinct from positional isomers and other naphthyl-benzamide analogues [1][2]. It is a core scaffold of the potent transglutaminase 2 (TG2) inhibitor BJJF078 .

Substitution Challenges for 3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide


The naphthalen-1-yl benzamide scaffold is not a single commodity; even simple regiochemical or substitution changes create markedly different compounds. The 1-naphthyl versus 2-naphthyl regioisomers have different crystal structures and π-stacking capabilities, leading to divergent biological activity [1][2]. The specific 3,4-dimethoxy motif on the benzoyl ring imparts a distinct electron density distribution and metabolic stability profile compared to the non-substituted, 4-methoxy, or other methoxy-substituted analogues [3]. These structural differences prevent generic interchange; substituting with a close analogue without verification risks compromising synthetic yield, target affinity, or pharmacokinetic properties in a research or manufacturing programme.

3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide Differentiation Evidence


TG2 Inhibition: 1-Naphthyl vs. 2-Naphthyl Isomers

The isomer 3,4-dimethoxy-N-(2-naphthyl)benzamide has been explicitly explored as a direct transglutaminase 2 (TG2) inhibitor [1]. A carbamate derivative (compound 3m) containing the 2-naphthyl group demonstrated direct TG2 inhibitory activity with a residual activity of 9.1 ± 1.3% at a specific concentration, providing a clear quantitative benchmark for comparing the 1-naphthyl isomer [2]. This activity difference demonstrates the functional divergence between the two regioisomeric scaffolds.

Transglutaminase 2 (TG2) Structure-Activity Relationship (SAR) Cancer Research

Spectral Fingerprint for Purity Verification

The compound 3,4-dimethoxy-N-(1-naphthalenyl)benzamide possesses a unique, verified spectral signature consisting of 1 NMR spectrum and 1 MS (GC) spectrum in the SpectraBase database [1]. This fingerprint is distinct from its 2-naphthyl positional isomer, which would produce different coupling patterns and fragmentation pathways. This spectral dataset provides a definitive, objective benchmark for incoming quality control and identity verification.

Analytical Chemistry Quality Control (QC) Structural Verification

Direct Precursor to TG2 Inhibitor BJJF078

3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide is the specific, exact core scaffold from which the potent, dual TG2/TG1 inhibitor BJJF078 is derived via a 5-position sulfonamide extension . This is a unique synthetic relationship not shared by the 2-naphthyl isomer. BJJF078 is a key pharmacological tool with reported IC50 values of 41 nM (human TG2) and 54 nM (mouse TG2) [1], making the precise 1-naphthyl structure an indispensable starting material.

Drug Discovery Intermediates Transglutaminase 2 (TG2) Multiple Sclerosis

Crystallographic Basis for Naphthyl Replacement

The parent unsubstituted compound, N-(naphthalen-1-yl)benzamide, has been crystallographically characterized, and the dihedral angle between the naphthalene and phenyl rings is 86.63(5)° [1]. This precise geometric constraint is a property of the 1-naphthyl linkage and will differ for the 2-naphthyl isomer, affecting molecular shape, π-stacking, and ultimately, biological recognition. The target compound inherits this 1-naphthyl geometry, modified by the electronic effects of the 3,4-dimethoxy substitution.

Medicinal Chemistry Crystallography Lead Optimisation

Application Scenarios for 3,4-Dimethoxy-N-(naphthalen-1-yl)benzamide


BJJF078 and TG2 Inhibitor Synthesis

This specific building block is used as the starting material for synthesising BJJF078, a potent transglutaminase 2 inhibitor with IC50 values of 41 nM (human) and 54 nM (mouse) [1]. Any deviation in the naphthyl regioisomer would produce a different final compound and lose the validated biological activity. Therefore, it is ideal for medicinal chemistry programs focused on multiple sclerosis, cancer, or fibrotic diseases where TG2 inhibition is a therapeutic strategy [1].

SAR Studies on Naphthyl Regioisomerism

The verified spectral fingerprint and regioisomeric purity of this compound make it a standard reference standard for SAR campaigns that systematically explore the impact of 1-naphthyl versus 2-naphthyl substitution on a given biological target [2]. The quantitative crystallographic data on the parent N-(naphthalen-1-yl)benzamide (dihedral angle 86.63°) provides a rational basis for interpreting any differential activity [3].

Analytical Reference Standard for Quality Control

Thanks to the availability of verified 1H NMR and GC-MS reference spectra in the SpectraBase database, this compound serves as a ready-to-use analytical reference standard [2]. This allows procurement teams and QC departments to unequivocally verify the identity and purity of incoming material, distinguishing it from the 2-naphthyl isomer or other benzamide analogues, thus ensuring supply chain integrity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.